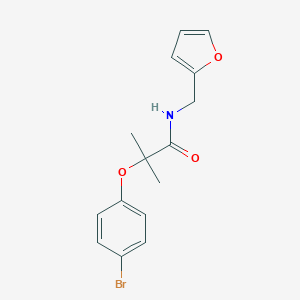![molecular formula C21H20N2O B243746 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, also known as JNJ-1661010, is a small molecule inhibitor that targets the glycine transporter GlyT1. GlyT1 is responsible for regulating the levels of glycine in the brain, which is an important neurotransmitter involved in the regulation of mood, cognition, and pain perception. In
作用機序
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide increases the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in synaptic plasticity, learning, and memory, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to increase extracellular glycine levels in the brain, which can enhance NMDA receptor activity. This can lead to improved cognitive function, reduced negative symptoms in schizophrenia, and pain relief in neuropathic pain models. However, 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide may also have off-target effects, as glycine is involved in various other physiological processes.
実験室実験の利点と制限
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in various neurological disorders. However, its off-target effects and potential toxicity should be taken into consideration when designing experiments. Additionally, the synthesis of 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can be challenging and time-consuming, which may limit its availability for certain studies.
将来の方向性
There are several future directions for research on 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. One area of interest is its potential as a treatment for addiction, as glycine has been shown to modulate the reward pathway in the brain. Additionally, 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide could be investigated as a potential treatment for other neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Finally, the development of more potent and selective GlyT1 inhibitors could lead to improved therapeutic options for these disorders.
合成法
The synthesis of 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves the reaction of 4-(pyridin-4-ylmethyl)benzaldehyde with 4-ethylbenzoyl chloride in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography to obtain 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide as a white solid.
科学的研究の応用
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been studied extensively in preclinical models as a potential treatment for various neurological disorders such as schizophrenia, depression, and neuropathic pain. It has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia, as well as alleviate pain in models of neuropathic pain. Additionally, 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been investigated as a potential treatment for addiction, as glycine has been shown to modulate the reward pathway in the brain.
特性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O/c1-2-16-3-7-19(8-4-16)21(24)23-20-9-5-17(6-10-20)15-18-11-13-22-14-12-18/h3-14H,2,15H2,1H3,(H,23,24) |
InChIキー |
DYDYNPIXDMAQME-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243672.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243681.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)